Angiotensin III, 4-L-isoleucine-

Description

Nomenclature and Structural Definition of Angiotensin III (2-8)

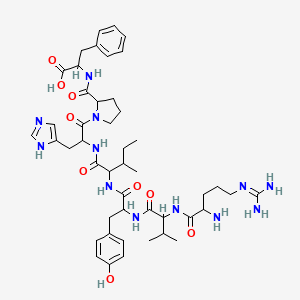

Angiotensin III is systematically known as Angiotensin III, 4-L-isoleucine-. Its structure is fundamental to its biological activity, which is dictated by its specific sequence of amino acids.

Angiotensin III is a heptapeptide (B1575542), meaning it is composed of seven amino acids linked by peptide bonds. The specific sequence of these amino acids is critical for its function.

The amino acid sequence of Angiotensin III is: Arg-Val-Tyr-Ile-His-Pro-Phe

This sequence can also be represented as H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.

| Position | Amino Acid | Abbreviation | Chemical Property |

|---|---|---|---|

| 1 | Arginine | Arg | Basic, Positively Charged |

| 2 | Valine | Val | Nonpolar, Aliphatic |

| 3 | Tyrosine | Tyr | Aromatic, Polar |

| 4 | Isoleucine | Ile | Nonpolar, Aliphatic |

| 5 | Histidine | His | Basic, Positively Charged |

| 6 | Proline | Pro | Nonpolar, Cyclic |

| 7 | Phenylalanine | Phe | Aromatic, Nonpolar |

The presence of L-Isoleucine at the fourth position of the Angiotensin III peptide chain is of particular importance for its biological activity. Isoleucine is a non-polar, aliphatic amino acid with a branched side chain. wikipedia.org The hydrophobic and steric properties of the isoleucine side chain are crucial for the proper folding of the peptide and its subsequent interaction with its receptors.

Structure-activity relationship studies of angiotensin peptides have consistently highlighted the importance of the amino acid residues in the core of the sequence for receptor binding and signal transduction. The bulky, hydrophobic side chain of isoleucine at position 4 is thought to contribute significantly to the conformational stability of the peptide, facilitating its effective binding to angiotensin receptors, particularly the AT1 and AT2 receptors. The interaction of this side chain within the hydrophobic pockets of the receptor is a key determinant of the peptide's agonist activity. Research on synthetic N-aryl isoleucine derivatives has further underscored the importance of the isoleucine moiety in the design of ligands for angiotensin receptors, specifically the AT2 receptor. nih.gov

Historical Perspective and Evolution of Understanding of Angiotensin III within RAS

The discovery and understanding of Angiotensin III are intrinsically linked to the broader history of the Renin-Angiotensin System. The journey began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in renal extracts, which they named "renin". nih.govnih.govmdpi.com However, it was not until the 1930s and 1940s that the enzymatic nature of renin and its role in generating a potent vasoconstrictor from a plasma globulin were elucidated independently by research groups in Argentina and the United States. nih.govnih.govmdpi.com This active substance was initially called "hypertensin" and "angiotonin," respectively, before the names were merged to "angiotensin" in 1958. nih.govnih.govmdpi.com

Initially, Angiotensin II was considered the primary and most potent effector of the RAS. However, further research into the metabolism of Angiotensin II led to the identification of its N-terminal degradation product, the heptapeptide Angiotensin III. It was initially thought to be a less active or inactive metabolite. Subsequent studies revealed that Angiotensin III possesses significant biological activity, particularly in stimulating aldosterone (B195564) secretion from the adrenal cortex, with a potency comparable to that of Angiotensin II. nih.gov This discovery led to a revised understanding of the RAS, recognizing that it is a cascade that produces multiple active peptides, each with its own profile of physiological effects. The evolution of this understanding has highlighted Angiotensin III as a key player in the intricate regulation of cardiovascular and renal function.

Enzymatic Generation Pathways of Angiotensin III (2-8)

Angiotensin III is not directly produced from angiotensinogen (B3276523) but is derived from its precursor, Angiotensin II, through specific enzymatic cleavage. There are primary and alternative pathways for its biosynthesis.

The principal pathway for the formation of Angiotensin III involves the enzymatic action of Aminopeptidase (B13392206) A (APA) on Angiotensin II. mdpi.comacs.org Aminopeptidase A is a membrane-bound zinc metalloprotease that specifically cleaves the N-terminal aspartic acid residue from Angiotensin II. acs.orgresearchgate.net

The conversion can be represented as follows:

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) + Aminopeptidase A → Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) + Aspartic Acid

This enzymatic conversion is a critical step in the local regulation of the RAS, particularly in tissues such as the brain and the kidney, where APA is highly expressed. researchgate.net

While the conversion from Angiotensin II by APA is the main pathway, an alternative route for the generation of Angiotensin III has been identified. This pathway involves the formation of a nonapeptide intermediate, Des-Asp1-Angiotensin I. nih.gov

In this alternative pathway:

Angiotensin I is first acted upon by an aminopeptidase to remove the N-terminal aspartic acid, forming Des-Asp1-Angiotensin I.

Des-Asp1-Angiotensin I is then converted directly to Angiotensin III by the action of Angiotensin-Converting Enzyme (ACE). nih.gov

Metabolic Fate and Degradation of Angiotensin III (2-8)

Conversion to Angiotensin IV (3-8) by Aminopeptidase N (APN)

A primary metabolic pathway for Angiotensin III is its conversion to the hexapeptide Angiotensin IV (Ang IV or Ang 3-8). This conversion is catalyzed by the enzyme Aminopeptidase N (APN), also known as CD13, which is a zinc-dependent metalloprotease. APN cleaves the N-terminal arginine residue from Ang III, resulting in the formation of Ang IV.

This enzymatic step is significant as Ang IV has its own distinct biological activities, which are often different from or even counter-regulatory to those of Ang II and Ang III. Ang IV interacts with a specific receptor, AT4, which has been identified as the insulin-regulated aminopeptidase (IRAP). The conversion of Ang III to Ang IV by APN highlights a key regulatory node within the RAS, where the activity of one peptide is terminated while another with a different functional profile is generated.

Other Enzymatic Inactivations and Half-Life Considerations in Research Models

Besides the conversion to Angiotensin IV by APN, Angiotensin III can be metabolized through other enzymatic pathways. For instance, prolyl carboxypeptidase (PCP) can convert Ang III to Angiotensin-(2-7). Other peptidases may also contribute to the degradation of Ang III into smaller, inactive fragments.

The biological effects of Angiotensin III are transient, which is reflected in its short half-life. In research models, the half-life of Angiotensin III in the circulatory system of the rat has been measured to be approximately 14 ± 1 seconds. The rapid clearance of Ang III underscores the dynamic nature of the RAS and the necessity for continuous synthesis to maintain its physiological effects. The use of specific enzyme inhibitors has been crucial in studying the metabolic fate of Ang III. For example, the selective APN inhibitor PC-18 has been shown to increase the half-life of Ang III by 3.9-fold in research settings, demonstrating the key role of APN in its degradation. Similarly, inhibitors like amastatin, which inhibits both aminopeptidase A and N, have been used to investigate the intrarenal degradation of angiotensin peptides.

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Angiotensin Iii 2 8

Angiotensin Receptor Binding Profiles

The biological effects of Angiotensin III, 4-L-isoleucine- are primarily mediated through its interaction with two major G-protein coupled receptors: the Angiotensin Type 1 Receptor (AT1R) and the Angiotensin Type 2 Receptor (AT2R). The affinity and specificity of this peptide for these receptors determine the downstream signaling pathways it activates.

Affinity and Specificity for Angiotensin Type 1 Receptors (AT1R)

Angiotensin III demonstrates a high affinity for the AT1R, the receptor responsible for the majority of the well-known effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion. nih.govoup.com Studies using HEK-293 cells stably transfected with AT1R have shown that Angiotensin III binds to this receptor with high affinity. nih.govmonash.edu In fact, some research suggests that Angiotensin III and Angiotensin II are equipotent in their pressor effects when administered intracerebroventricularly, with these responses being blocked by AT1R antagonists, indicating mediation through the AT1R. nih.gov This highlights the significant role of Angiotensin III in activating the classical RAS pathway.

The binding of Angiotensin III to AT1R initiates a cascade of intracellular events. This receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to various cellular responses.

Affinity and Specificity for Angiotensin Type 2 Receptors (AT2R)

Angiotensin III also exhibits a significant affinity for the AT2R. nih.govmonash.edunih.gov In some experimental models, the affinity of Angiotensin III for AT2R is comparable to or even greater than that of Angiotensin II. nih.gov For instance, in human myometrium membranes, which predominantly express AT2R, the order of affinity was found to be Angiotensin III ≥ Angiotensin II. nih.gov This suggests that Angiotensin III is a key endogenous ligand for AT2R. nih.gov The functions mediated by AT2R often counterbalance the actions of AT1R, including vasodilation and anti-proliferative effects. nih.gov

The binding of Angiotensin III to AT2R can initiate signaling pathways that are distinct from those of AT1R. While the precise signaling mechanisms of AT2R are still being fully elucidated, they are known to involve protein phosphatases and can lead to the production of nitric oxide, contributing to its vasodilatory effects. nih.gov The substantial selectivity of Angiotensin III for AT2R over AT1R in certain contexts underscores its potential role in the protective arm of the RAS. nih.gov

Exploration of Interactions with Other Potential Angiotensin Receptor Subtypes in Research Models

Beyond the well-characterized AT1 and AT2 receptors, research has explored the potential interactions of angiotensin peptides with other receptor subtypes. Angiotensin IV (Ang IV), a metabolite of Angiotensin III, binds to a specific site termed the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). nih.gov While Angiotensin III is the direct precursor to Ang IV, studies indicate that Angiotensin IV itself has a low affinity for AT1R and AT2R, suggesting its effects are mediated through a distinct receptor system. nih.govnih.gov

Furthermore, the Mas receptor, which binds Angiotensin-(1-7), represents another axis of the RAS. nih.gov Some research has investigated the potential for cross-reactivity of various angiotensin peptides at these alternative receptors. However, studies using HEK-293 cells transfected with AT1R or AT2R have shown that ligands for the Mas receptor, such as AVE0991 and A-779, have negligible affinity for these two angiotensin receptor subtypes. nih.gov This suggests a high degree of specificity among the different arms of the renin-angiotensin system.

Structure-Activity Relationships and the Role of 4-L-Isoleucine

The specific sequence and conformation of Angiotensin III, 4-L-isoleucine- are crucial for its interaction with angiotensin receptors. The individual amino acid residues and their positions within the peptide chain significantly influence its binding affinity and functional activity.

Contribution of the Isoleucine Moiety to Receptor Affinity and Selectivity

The isoleucine residue at position 5 of the angiotensin peptide chain plays a significant role in receptor binding. Studies involving the substitution of this isoleucine have provided insights into its importance. For instance, replacing the isoleucine at position 5 with other amino acids has been shown to alter the potency and signaling bias of the resulting analog. nih.gov A study that systematically substituted each amino acid of Angiotensin II with its β-amino acid counterpart found that β-Ile5-Ang II exhibited approximately 1000-fold selectivity for the AT2R. ahajournals.org This highlights the critical contribution of the isoleucine at this position to receptor selectivity.

Impact of N-Terminal and C-Terminal Residues on Angiotensin III Activity

The activity of Angiotensin III is significantly influenced by its N-terminal and C-terminal residues. Angiotensin III is itself a product of the cleavage of the N-terminal aspartate from Angiotensin II. nih.gov Interestingly, the complete removal of the N-terminal side chain, as is the case in the formation of Angiotensin III from Angiotensin II, results in a significant increase in affinity for the AT2 receptor. nih.gov

The C-terminal portion of the peptide is also critical for receptor interaction. The C-terminal domain of angiotensin converting enzyme (ACE), the enzyme that produces Angiotensin II, is the primary site for Angiotensin I cleavage. nih.gov The structure of the C-terminal amino acids of ACE inhibitory peptides has been shown to be a key determinant of their inhibitory activity. researchgate.netnih.gov Similarly, for angiotensin receptors, the C-terminal phenylalanine of Angiotensin II is known to be important for its activity. mdpi.com While Angiotensin III retains this C-terminal structure, modifications in this region can drastically alter receptor binding and function.

Conformational Aspects Influencing Biological Activity

The biological activity of angiotensin peptides is intricately linked to their three-dimensional structure. The conformation of Angiotensin III, particularly at its C-terminus, plays a crucial role in its interaction with receptors and subsequent biological response. nih.gov Studies on various analogs of Angiotensin II have highlighted the significance of the spatial arrangement of the C-terminal carboxyl group relative to the aromatic ring of the final amino acid residue for agonistic activity. nih.gov Subtle changes in the conformation, induced by structural alterations in the side chains of the amino acids, can significantly impact the peptide's affinity for its receptors and its intrinsic activity. nih.gov For instance, the replacement of the aromatic ring at the C-terminus with a non-aromatic group can lead to a loss of agonistic properties and the emergence of antagonistic characteristics. nih.gov The N-terminal region of angiotensin peptides also contributes significantly to maintaining the bioactive conformation, involving a cluster of charged groups that are essential for full biological activity. mdpi.com

Intracellular Signal Transduction Pathways Mediated by Angiotensin III (2-8)

Upon binding to its receptors, Angiotensin III triggers a cascade of intracellular signaling events that ultimately mediate its physiological effects. These pathways can be broadly categorized into G-protein dependent and independent mechanisms.

G-Protein Dependent Signaling Cascades (e.g., Phospholipase C, Calcium Mobilization)

A primary signaling mechanism initiated by Angiotensin III, through the AT1 receptor, involves the activation of heterotrimeric G proteins, particularly of the Gq/11 family. acta-endo.rooup.com This activation leads to the stimulation of Phospholipase C (PLC). acta-endo.rooup.comscielo.br PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acta-endo.ro IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. acta-endo.rooup.com The resulting increase in intracellular calcium concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). oup.com This cascade is fundamental to many of the physiological responses to Angiotensin III, including smooth muscle contraction. wikipedia.org

G-Protein Independent Signaling (e.g., β-arrestin recruitment)

In addition to classical G-protein signaling, Angiotensin III can also initiate signaling pathways independent of G-protein activation. oup.comfrontiersin.org A key player in this process is β-arrestin. pnas.org Following receptor binding and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. pnas.org While initially known for their role in receptor desensitization and internalization, β-arrestins also act as scaffold proteins, bringing together components of signaling cascades. pnas.org For instance, β-arrestin-mediated signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, independent of G-protein activation. pnas.orgnih.gov This pathway highlights the versatility of angiotensin receptor signaling, allowing for a diverse range of cellular responses.

Kinase Activation Pathways (e.g., Mitogen-Activated Protein Kinases, Tyrosine Kinases)

Angiotensin III stimulation leads to the activation of several kinase pathways, which are critical for regulating cellular processes like growth, proliferation, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPK, are key targets. oup.comscielo.brijmcmed.org Activation of these kinases can occur through both G-protein dependent and independent mechanisms. oup.compnas.org For example, the Gq/11-PLC-PKC pathway can lead to ERK1/2 activation. pnas.org Independently, β-arrestin scaffolding can also assemble and activate components of the MAPK cascade. pnas.org

Furthermore, Angiotensin III can induce the activation of various cytoplasmic tyrosine kinases, such as Src and Pyk2. oup.com The activation of these tyrosine kinases is often linked to the increase in intracellular calcium and PKC activation. oup.com These kinases can, in turn, phosphorylate a variety of downstream targets, contributing to the diverse cellular effects of Angiotensin III.

Regulation of Second Messengers (e.g., NO, cGMP)

Angiotensin III can also modulate the levels of other important second messengers, such as nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP). The activation of the AT2 receptor by Angiotensin III is particularly associated with the stimulation of NO production. nih.govrevportcardiol.org This is often mediated through the bradykinin/NO/cGMP pathway. revportcardiol.org The produced NO then activates soluble guanylyl cyclase, which catalyzes the conversion of GTP to cGMP. ahajournals.org Increased cGMP levels lead to the activation of protein kinase G (PKG), which can mediate vasodilation and natriuresis, often counteracting the effects of AT1 receptor stimulation. nih.govrevportcardiol.orgahajournals.org

Table 1: Key Signaling Components in Angiotensin III Action

| Signaling Component | Role in Angiotensin III Pathway | Key References |

|---|---|---|

| Gq/11 | G-protein that couples to AT1 receptors to activate Phospholipase C. | acta-endo.rooup.com |

| Phospholipase C (PLC) | Enzyme that generates the second messengers IP3 and DAG. | acta-endo.rooup.comscielo.br |

| Calcium (Ca2+) | Second messenger released from intracellular stores, activating various enzymes. | acta-endo.rooup.com |

| β-arrestin | Scaffolding protein involved in G-protein independent signaling and MAPK activation. | pnas.orgnih.gov |

| MAP Kinases (ERK, JNK, p38) | Kinases involved in cell growth, proliferation, and inflammation. | oup.comscielo.brijmcmed.org |

| Tyrosine Kinases (Src, Pyk2) | Kinases activated downstream of AT1 receptor stimulation. | oup.com |

| Nitric Oxide (NO) | Second messenger primarily associated with AT2 receptor-mediated vasodilation. | nih.govrevportcardiol.org |

| Cyclic GMP (cGMP) | Second messenger produced in response to NO, mediating vasodilation. | nih.govrevportcardiol.orgahajournals.org |

Physiological Roles and Biological Activities of Angiotensin Iii 2 8 in Research Models

Central Nervous System (CNS) Effects

Angiotensin III (2-8) exerts considerable influence within the central nervous system, acting as a key neuromodulator in vital brain regions, regulating fluid balance, and participating in cardiovascular control and cognitive processes.

Role as a Neurotransmitter or Neuromodulator in Specific Brain Regions (e.g., Hypothalamus, Brainstem)

Angiotensin III (2-8) is a physiologically relevant peptide within the brain's renin-angiotensin system. elsevierpure.com It is formed from Angiotensin II through the action of aminopeptidase (B13392206) A (APA), an enzyme found in high concentrations in critical brain areas like the hypothalamus and brainstem nuclei. nih.govnih.gov Research suggests that in the brain, Angiotensin III (2-8) may function as the principal agonist for the Angiotensin II Type 1 (AT1) receptor. nih.gov The conversion of Angiotensin II to Angiotensin III is considered a crucial step for the central actions attributed to Angiotensin II. nih.gov

Both Angiotensin II and Angiotensin III (2-8) are co-localized with catecholamines in several CNS nuclei, including the hypothalamus and the nucleus of the solitary tract (NTS) in the brainstem. unlp.edu.ar In these regions, both peptides stimulate central sympathetic activity by modulating norepinephrine (B1679862) (NE) neurotransmission. unlp.edu.ar They have been shown to increase the spontaneous and potassium-evoked release of NE and decrease its neuronal uptake in the hypothalamus and medulla oblongata. unlp.edu.ar This neuromodulatory role points to the peptide's importance in the central regulation of autonomic functions. unlp.edu.arnih.gov In hypertensive animal models, such as the spontaneously hypertensive rat (SHR), dysfunction in the brain's renin-angiotensin system, including increased renin-like activity in the anterior hypothalamus and NTS, is observed during the development of hypertension. nih.gov

Influence on Fluid Balance and Vasopressin Release in Animal Models

Angiotensin III (2-8) plays a significant role in the central regulation of fluid and electrolyte homeostasis. nih.govnih.gov Studies have demonstrated that Angiotensin III (2-8) is a potent secretagogue for arginine vasopressin (AVP), a key hormone in regulating water balance. ijcep.org When administered directly into the third ventricle of the brain in animal models, Angiotensin III (2-8) effectively stimulates the release of vasopressin. ahajournals.org This action is comparable to that of Angiotensin II, which also stimulates AVP secretion when administered centrally. physiology.orgphysiology.org

The central renin-angiotensin system, through peptides like Angiotensin III (2-8), influences thirst (dipsogenic responses) and sodium appetite. elsevierpure.comnih.gov In transgenic rat models with an overactive renin-angiotensin system, central stimulation with angiotensin leads to an exaggerated vasopressin response compared to control animals. ahajournals.orgahajournals.org This suggests that the chronic state of the brain's angiotensin system can sensitize the mechanisms controlling AVP release. ahajournals.org The pathways for this action involve angiotensin receptors in the circumventricular organs of the forebrain, which then relay signals to the magnocellular neurons responsible for producing and releasing vasopressin. ahajournals.org

Contributions to Cognitive Functions and Memory Processes in Animal Studies

The brain's renin-angiotensin system is implicated in complex cognitive functions, including learning and memory. nih.govneupsykey.com While much of the research has focused on other angiotensin peptides, the metabolic cascade is relevant. Angiotensin III (2-8) is a precursor to Angiotensin IV (Ang IV), a peptide that has been shown to facilitate cognitive functions by acting on the AT4 receptor subtype. mdpi.com In animal models of amnesia, Ang IV has been linked to enhanced learning and memory. guidetopharmacology.org

Studies directly comparing the cognitive effects of different angiotensin peptides have shown that while intracerebroventricular infusion of Angiotensin II had no significant effect on a passive avoidance task compared to a control infusion, Angiotensin IV improved both retention and retrieval in this memory task. nih.gov Given that Angiotensin III (2-8) is an intermediate in this pathway, its role is intrinsically linked to the production of cognitively active peptides like Angiotensin IV. mdpi.com

Renal Physiological Functions

In the kidney, Angiotensin III (2-8) is a key effector peptide in the regulation of sodium and water excretion, primarily acting through the Angiotensin II Type 2 (AT2) receptor.

Regulation of Natriuresis and Diuresis via AT2R-Mediated Pathways in Animal Models

Definitive evidence from animal models establishes that Angiotensin III (2-8) is the major endogenous agonist for the AT2 receptor (AT2R) that mediates natriuresis (sodium excretion) and diuresis (water excretion). nih.govmdpi.com While Angiotensin II acting on the AT1 receptor promotes sodium retention, Angiotensin III (2-8) acting on the AT2R opposes this effect. nih.gov

Crucially, studies in Sprague-Dawley rats have shown that the conversion of Angiotensin II to Angiotensin III (2-8) by the enzyme aminopeptidase A is a necessary step for the natriuretic response to occur. ahajournals.org Renal interstitial infusion of Angiotensin III (2-8), but not Angiotensin II, results in AT2R-mediated natriuresis. ahajournals.org This effect is enhanced when the subsequent breakdown of Angiotensin III (2-8) is blocked, further confirming its role as the primary effector. ahajournals.orgnih.gov The natriuretic action of AT2R activation by Angiotensin III (2-8) is most prominent in the renal proximal tubule. mdpi.comresearchgate.net The signaling cascade involves the local generation of bradykinin, nitric oxide (NO), and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comresearchgate.net

The physiological importance of this pathway is highlighted in AT2R-null mice, which exhibit an exaggerated antinatriuretic and pressor response to Angiotensin II infusion compared to wild-type animals, demonstrating the critical counter-regulatory role of the AT2R system. nih.govoup.com

Data Tables

Table 1: Central Nervous System Effects of Angiotensin III (2-8) in Animal Models

| Effect | Brain Region(s) | Key Findings | Animal Model(s) | Citation(s) |

|---|---|---|---|---|

| Neuromodulation | Hypothalamus, Brainstem | Functions as a primary AT1R agonist; stimulates sympathetic activity and norepinephrine release. | Rat | nih.govunlp.edu.ar |

| Vasopressin Release | Hypothalamus, Forebrain | Stimulates the release of arginine vasopressin (AVP). | Rat | ahajournals.orgahajournals.orgahajournals.org |

| Baroreflex Modulation | Central Vagal Pathways, NTS | Inhibits the baroreceptor-cardioinhibitory reflex. | Sheep, Dog, Rat | nih.govoup.com |

Table 2: Renal Effects of Angiotensin III (2-8) in Animal Models

| Effect | Receptor Pathway | Key Findings | Animal Model(s) | Citation(s) |

|---|---|---|---|---|

| Natriuresis & Diuresis | AT2R | Is the major endogenous ligand for AT2R-mediated natriuresis; acts via a bradykinin/NO/cGMP cascade in the proximal tubule. | Rat, Mouse | ahajournals.orgnih.govmdpi.com |

Influence on Renal Tubular Function (e.g., NHE3 activity) in Isolated Systems

Angiotensin III (Ang III), the heptapeptide (B1575542) product of Angiotensin II (Ang II) metabolism by aminopeptidase A, plays a significant role in renal tubular function. nih.gov A primary target of Ang III in the proximal tubules is the Na+/H+ exchanger 3 (NHE3). nih.govahajournals.org This transporter is crucial for sodium homeostasis, mediating the reabsorption of a substantial portion of the filtered sodium load. nih.govahajournals.org

In research models using cultured proximal tubular cells, Ang II has been shown to stimulate NHE3 activity, an effect mediated primarily through the Angiotensin II type 1 (AT1) receptor. nih.gov This stimulation involves the exocytic insertion of NHE3 proteins into the apical membrane of the tubular cells, a process dependent on phosphatidylinositol 3-kinase (PI 3-kinase) and the integrity of the actin cytoskeleton. nih.gov

Recent studies highlight a novel natriuretic and antihypertensive mechanism involving Ang III and the Angiotensin II type 2 (AT2) receptor in the proximal tubules. nih.gov In young, healthy rat models (WKY rats), Ang III induces the movement of AT2 receptors to the apical plasma membranes. This activation leads to the internalization of NHE3 from the apical membranes, resulting in a natriuretic (sodium-excreting) response. nih.gov However, this signaling pathway appears to be defective in young spontaneously hypertensive rats (SHRs), where Ang III fails to induce the translocation of NHE3. nih.gov This suggests that Ang III, acting via AT2 receptors, can counterbalance the sodium-retaining effects typically associated with the renin-angiotensin system, and a defect in this pathway may contribute to hypertension. nih.gov

Contribution to the Intrarenal Renin-Angiotensin System Homeostasis

The kidney possesses an intrinsic renin-angiotensin system (RAS) capable of producing bioactive peptides, including Ang III, which act locally in a paracrine or autocrine fashion. physiology.org This intrarenal RAS is critical for regulating renal hemodynamics and tubular transport, thereby maintaining sodium and water balance. physiology.orgphysiology.org The system is functionally divided into two main opposing arms: the Ang II-AT1 receptor axis, which generally promotes sodium reabsorption, and the Ang-(1-7)-Mas receptor axis, which often has natriuretic and diuretic effects. physiology.org

Ang III is an integral component of this local system. physiology.org It is generated within the proximal tubules from Ang II and can subsequently be metabolized to other angiotensin peptides. nih.gov The balance of these different peptides and their actions on various receptors (AT1 and AT2) within the kidney is essential for homeostasis. nih.govphysiology.org For instance, the intrarenal action of angiotensin peptides is considered a fundamental mechanism for controlling renal circulation and, consequently, how the kidney handles sodium. nih.gov Ang III's ability to activate both AT1 and AT2 receptors allows it to participate in the complex regulation of sodium transport. nih.gov Its natriuretic effect via the AT2 receptor in healthy models suggests it contributes to a feedback loop that can temper the potent sodium-retaining effects of Ang II acting on AT1 receptors, thus playing a key role in maintaining intrarenal RAS homeostasis and normal blood pressure. nih.gov

Cardiovascular System Regulation

Modulation of Vascular Tone in Isolated Tissues and Animal Models

Angiotensin III has demonstrated significant effects on vascular tone in various experimental models. It is recognized as a potent vasoconstrictor, although its pressor activity is generally considered to be about 40% of that of Angiotensin II. wikipedia.orgijcep.org This vasoconstrictive effect is a result of its action on vascular smooth muscle cells, leading to the narrowing of blood vessels and an increase in blood pressure. wikipedia.orgmdpi.com

Stimulation of Aldosterone (B195564) Biosynthesis in Adrenal Cortex Models

Angiotensin III is a powerful secretagogue for aldosterone, a key hormone in regulating sodium and potassium balance, and blood pressure. wikipedia.org In fact, Ang III is considered to have 100% of the aldosterone-stimulating activity of Ang II. wikipedia.orgijcep.org This has led to the suggestion that Ang III may be a primary physiological stimulator of aldosterone. ijcep.org

Studies using in vitro rat adrenal glomerulosa models have confirmed that Ang III induces aldosterone release. nih.govoup.com Interestingly, this effect appears to be mediated differently than that of Ang II. While Ang II-stimulated aldosterone release is largely attributed to the AT1 receptor, the effect of Ang III was not blocked by an AT1 receptor antagonist (candesartan). nih.govoup.com Instead, a significant portion (approximately 22%) of Ang III-induced aldosterone secretion was blocked by an AT2 receptor antagonist (PD123319). nih.govoup.com This finding indicates that the AT2 receptor is partially responsible for Ang III's effect on aldosterone synthesis. nih.gov Research suggests that over 60% of the aldosterone release stimulated by Ang III may occur through pathways independent of both AT1 and AT2 receptors, pointing to a complex regulatory mechanism. nih.gov These findings highlight a distinct role for Ang III and the AT2 receptor in adrenal steroidogenesis, which could be relevant in conditions like aldosterone breakthrough, where aldosterone levels rise despite RAS blockade. nih.gov

| Angiotensin Peptide | Effect on Aldosterone Secretion | Receptor(s) Implicated | Reference |

|---|---|---|---|

| Angiotensin II | Stimulates | Primarily AT1R | nih.govoup.com |

| Angiotensin III | Stimulates | Partially AT2R; Largely independent of AT1R/AT2R | nih.govoup.com |

| Angiotensin IV | No effect | Not applicable | nih.govoup.com |

| Angiotensin (1-7) | No effect | Not applicable | nih.govoup.com |

Effects on Cardiac Function and Remodeling in Experimental Animal Models (Excluding Clinical Studies)

The renin-angiotensin system is deeply involved in cardiac pathophysiology, contributing to cardiac hypertrophy, fibrosis, and remodeling. mdpi.comphysiology.org While Ang II is the most studied peptide in this context, Ang III also exerts significant effects on the cardiovascular system. mdpi.com The actions of these peptides are largely mediated by AT1 receptors, which promote hypertrophy, inflammation, and fibrosis, while AT2 receptor activation is often seen as counter-regulatory or protective. mdpi.commdpi.com

In experimental animal models, the local, tissue-based RAS within the heart is believed to play a role in cardiac remodeling. physiology.orgahajournals.org Transgenic mouse models with cardiac-specific overexpression of Ang II have been used to study these local effects. In one such model, when combined with hypertension induced by DOCA-salt treatment, the presence of elevated cardiac Ang II aggravated ventricular hypertrophy and both interstitial and perivascular fibrosis. nih.gov This worsening of cardiac remodeling was associated with increased inflammation, oxidative stress, and cell death, effects that were partially reversed by an AT1 receptor blocker. nih.gov Although this study focused on Ang II, as the direct precursor, its findings are relevant to the potential downstream effects of Ang III within the cardiac tissue. Other studies in rat models of diet-induced obesity did not find a significant effect of another RAS peptide, Angiotensin (1-7), on cardiac performance, though it did lead to myocardial fibrosis. nih.gov These experimental models underscore the complex role of angiotensin peptides, including Ang III, in modulating cardiac structure and function, particularly under pathological conditions like hypertension. nih.gov

Other Tissue-Specific Biological Activities

Beyond the renal and cardiovascular systems, Angiotensin III and other RAS components are known to have biological activities in various other tissues due to the presence of local tissue RAS. physiology.orgnih.gov These local systems can regulate cellular functions in an autocrine or paracrine manner, often independent of the circulating RAS. physiology.org

For example, a local RAS is present in the brain, where it may be involved in the regulation of blood pressure and hormone release. mdpi.comphysiology.org Ang III is recognized for its central effects, including influencing the release of vasopressin. mdpi.com Furthermore, components of the RAS, including angiotensin receptors, are expressed by immune cells like T-cells, macrophages, and dendritic cells. nih.gov Ang II, and by extension its metabolite Ang III, can regulate the activity and circulation of these cells, suggesting a role in modulating local inflammation and immune responses within different tissues. nih.govnih.gov The widespread tissue distribution of RAS components implies that Ang III could have diverse, tissue-specific physiological and pathological roles that are areas of ongoing research. nih.gov

Role in Adrenergic Nerve Activity in Non-Human Systems

The renin-angiotensin system is extensively linked with the sympathetic nervous system, and its components, including Ang II and its metabolite Ang III, significantly modulate adrenergic activity. physiology.org Ang II is known to enhance sympathetic neurotransmission through several mechanisms, and since Ang III binds to the same receptors, it is implicated in these processes as well. nih.govphysiology.org

Research in various non-human models has demonstrated that angiotensins can potentiate the effects of the adrenergic system. The mechanisms for this interaction are multifaceted and occur at different levels of the nervous system:

Ganglionic Stimulation: Effects have been observed on sympathetic ganglia, which act as relay centers for nerve signals. physiology.org

Presynaptic Nerve Endings: A primary mechanism involves the facilitation of neurotransmission at sympathetic nerve endings. physiology.org Angiotensins bind to presynaptic AT1 receptors on postganglionic sympathetic nerves, which enhances the release of the neurotransmitter norepinephrine and can also attenuate its re-uptake. psu.edu This action effectively potentiates α-adrenergic vasoconstriction. psu.edu

Adrenal Medulla Stimulation: The RAS can also stimulate the adrenal medulla, a key component of the sympathetic nervous system, to release catecholamines. physiology.org

Studies on isolated atrial tissues from mice, rats, and guinea pigs have confirmed that Ang II enhances the release of norepinephrine, an effect mediated by prejunctional angiotensin receptors. ahajournals.org In the kidney, angiotensins modulate renal function in part through their influence on sympathetic nerves. oup.com

| Experimental Model | Observed Effect on Adrenergic System | Mediating Receptor/Mechanism | Reference |

|---|---|---|---|

| General (Non-Human) | Increases central sympathetic outflow | Central Angiotensin Receptors | physiology.org |

| Postganglionic Sympathetic Nerves | Enhances norepinephrine release, attenuates re-uptake | Presynaptic AT1 Receptors | psu.edu |

| Isolated Atria (Mouse, Rat, Guinea Pig) | Enhanced norepinephrine release | Prejunctional Angiotensin II Receptors | ahajournals.org |

| Kidney (In-vivo) | Modulation of renal sympathetic nerve function | Angiotensin Receptors | oup.com |

Effects on Cell Proliferation and Inflammation in In Vitro Studies

In vitro research has identified Angiotensin III as a direct mediator of cellular processes involved in tissue remodeling, inflammation, and cell growth. ahajournals.org It has been shown to stimulate the expression of various pro-inflammatory mediators in cultured renal cells. nih.govembopress.org

The inflammatory and proliferative effects of Ang III are linked to its ability to activate key intracellular signaling pathways. In cultured mesangial cells, Ang III induces the phosphorylation of NF-κB, a critical transcription factor in inflammatory responses. frontiersin.org Similarly, in vascular smooth muscle cells (VSMC), it increases the phosphorylation of mitogen-activated protein kinases (MAPK), which promotes cell proliferation. frontiersin.org Notably, research suggests these specific effects are mediated primarily through the AT2 receptor. frontiersin.org

Further studies have elucidated the downstream genetic consequences of Ang III stimulation. It can upregulate the expression of several genes involved in distinct pathological processes: ahajournals.org

Cell Growth Regulation: Induction of the c-fos gene. ahajournals.org

Extracellular Matrix Regulation: Increased expression of transforming growth factor-β (TGF-β) and fibronectin. ahajournals.org

Inflammation: Upregulation of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine that attracts inflammatory cells. ahajournals.org

These findings suggest that Ang III can contribute directly to tissue injury and inflammation by promoting cell growth, matrix accumulation, and the recruitment of inflammatory cells through the production of chemokines. ahajournals.org

| Cell Type | Key Finding | Mediator/Pathway | Reference |

|---|---|---|---|

| Cultured Renal Cells | Stimulated expression of pro-inflammatory mediators | Not Specified | nih.govembopress.org |

| Mesangial Cells | Induced NF-κB phosphorylation | AT2 Receptor | frontiersin.org |

| Vascular Smooth Muscle Cells (VSMC) | Increased MAPK phosphorylation and cell proliferation | AT2 Receptor | frontiersin.org |

| General (In Vitro Models) | Upregulation of genes for cell growth (c-fos), matrix (TGF-β), and inflammation (MCP-1) | NF-κB | ahajournals.org |

Interactions with Other Peptidergic Systems in Experimental Setups

The renin-angiotensin system is itself a peptidergic system that engages in significant cross-talk with other hormonal and signaling cascades. nih.govnih.gov Experimental studies have highlighted a particularly noteworthy interaction between the RAS and the vasopressinergic system (VPS). nih.gov

Angiotensin II, the precursor to Ang III, plays a significant role in stimulating the release of arginine vasopressin (AVP) from vasopressinergic neurons by acting on AT1 receptors. nih.gov This interaction is reciprocal, as AVP can, in turn, regulate the release of renin in the kidney, which is the rate-limiting enzyme for angiotensin production. nih.gov Central administration of Ang II in conscious rats has been shown to result in an increased plasma vasopressin response. ahajournals.org Given that Ang III is an active metabolite that also stimulates AT1 receptors, it is an integral part of this interactive loop. nih.govnih.gov

This co-activation of the RAS and VPS by the same stimuli can lead to synergistic or additive effects, particularly in the regulation of the cardiovascular system. nih.gov Beyond the vasopressin system, the RAS also features complex internal interactions. For instance, the ACE2/Angiotensin (1-7)/Mas receptor axis functions as a counter-regulatory pathway to the classical ACE/Ang II/AT1 receptor axis, demonstrating intricate regulation within this peptidergic family. nih.gov

| Interacting System | Key Molecules Involved | Nature of Interaction in Experimental Setups | Reference |

|---|---|---|---|

| Vasopressinergic System (VPS) | Angiotensin II/III, Arginine Vasopressin (AVP) | Ang II/III (via AT1R) stimulates AVP release; AVP modulates renin release. | nih.govahajournals.org |

| Renin-Angiotensin System (RAS) Internal Regulation | Ang II, Angiotensin (1-7), ACE2 | The ACE2/Ang(1-7)/MasR axis counter-regulates the effects of the Ang II/AT1R axis. | nih.gov |

Methodological Approaches in Angiotensin Iii 2 8 Research

In Vitro Assays for Receptor Binding and Functional Activity

In vitro methodologies are fundamental for characterizing the interaction of Angiotensin III, 4-L-isoleucine- (Angiotensin III (2-8)) with its receptors and elucidating its functional consequences at the cellular and tissue levels. These assays provide a controlled environment to dissect the specific binding properties and physiological actions of the peptide.

Cell-Based Radioligand Binding Assays for AT1R and AT2R

Cell-based radioligand binding assays are a cornerstone for determining the affinity and selectivity of Angiotensin III (2-8) for the angiotensin type 1 (AT1R) and type 2 (AT2R) receptors. These assays typically utilize cultured cells, such as Human Embryonic Kidney (HEK-293) cells, that have been stably transfected to express high levels of either AT1R or AT2R. frontiersin.orgnih.gov

The general principle involves a competition experiment where a constant concentration of a radiolabeled angiotensin ligand, commonly 125I-[Sar1,Ile8]Angiotensin II, is incubated with the receptor-expressing cells in the presence of increasing concentrations of the unlabeled competitor ligand, in this case, Angiotensin III (2-8). frontiersin.orgnih.gov The ability of Angiotensin III (2-8) to displace the radioligand from the receptor is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a measure of the ligand's affinity for the receptor.

Studies have shown that Angiotensin III (2-8) exhibits high affinity for both AT1R and AT2R. frontiersin.orgnih.gov In HEK-293 cells transfected with AT1R, Angiotensin III (2-8) effectively competes for binding with the radioligand. frontiersin.orgnih.gov Similarly, in AT2R-transfected cells, Angiotensin III (2-8) also demonstrates significant binding affinity. frontiersin.orgnih.gov The relative affinity for each receptor subtype can be compared to determine selectivity. While both Angiotensin II and Angiotensin III are full agonists at AT1 and AT2 receptors, some studies suggest that shorter angiotensin peptides, including Angiotensin III, may have substantial selectivity for AT2R over AT1R. frontiersin.orgnih.goveur.nl

Table 1: Binding Affinities of Angiotensin Peptides at AT1 and AT2 Receptors

This table presents representative data on the binding affinities of angiotensin peptides and standard ligands for AT1 and AT2 receptors, as determined by radioligand binding assays in transfected HEK-293 cells. Data is compiled from multiple sources for illustrative purposes. frontiersin.orgnih.gov

Receptor Internalization and Desensitization Studies in Cultured Cells

G protein-coupled receptors (GPCRs), including AT1R and AT2R, undergo regulatory processes of desensitization and internalization upon prolonged agonist stimulation to prevent overstimulation. nih.govoup.com Desensitization involves the uncoupling of the receptor from its G protein, often mediated by GPCR kinases (GRKs) and the subsequent binding of β-arrestins. nih.govmdpi.com Internalization, the removal of receptors from the cell surface into intracellular vesicles, is a further step in this process. nih.govoup.com

Studies investigating these phenomena for angiotensin receptors have predominantly focused on Angiotensin II. Agonist activation of AT1R is known to induce rapid desensitization and internalization. nih.gov This process involves the phosphorylation of the receptor, followed by the recruitment of β-arrestins, which facilitates the movement of the receptor into clathrin-coated pits for endocytosis. nih.govahajournals.org In contrast, some studies suggest that the AT2 receptor may not be readily internalized following agonist stimulation. ahajournals.org

Given that Angiotensin III (2-8) is a potent agonist at both AT1R and AT2R, it is expected to participate in these regulatory mechanisms. nih.goveur.nl In cultured cells expressing AT1R, stimulation with Angiotensin III (2-8) would likely lead to receptor desensitization and internalization, following a similar pathway to that observed with Angiotensin II. However, specific studies detailing the kinetics and molecular machinery of Angiotensin III (2-8)-induced internalization and desensitization of both AT1R and AT2R are less prevalent in the available literature. Research on AT1R-AT2R heterodimers has shown that they can internalize together upon stimulation with Angiotensin II, suggesting a complex interplay in receptor trafficking that may also be relevant for Angiotensin III (2-8). frontiersin.org

Functional Assays in Isolated Organ and Tissue Preparations (e.g., Aortic Rings, Perfused Kidneys)

To understand the physiological effects of Angiotensin III (2-8) at a tissue level, functional assays in isolated organ and tissue preparations are employed. These ex vivo models bridge the gap between cellular assays and in vivo studies.

Isolated Aortic Rings: The contractile or relaxant properties of Angiotensin III (2-8) on vascular smooth muscle are often studied using isolated aortic rings. bioscientifica.comahajournals.org In this preparation, a section of the aorta is suspended in an organ bath containing a physiological salt solution, and changes in isometric tension are recorded. The integrity of the endothelium can be maintained or mechanically removed to distinguish between endothelium-dependent and -independent effects. nih.gov Studies have standardized protocols for evaluating the effects of angiotensin peptides on aortic rings, including determining optimal basal tension and concentration-response curves. bioscientifica.com While much of the work has focused on Angiotensin II, this methodology is directly applicable to assessing the vasoconstrictor or vasodilator potential of Angiotensin III (2-8) and its interaction with AT1 and AT2 receptors in the vasculature. bioscientifica.comnih.gov For instance, a novel β-amino acid substituted analogue of Angiotensin III has been shown to cause vasorelaxation in mouse aortic rings.

Perfused Kidneys: The isolated perfused kidney model allows for the investigation of the renal-specific actions of Angiotensin III (2-8) independent of systemic hemodynamic influences. eur.nl In this preparation, the kidney is surgically removed and perfused with an artificial medium through the renal artery. This allows for the direct administration of compounds like Angiotensin III (2-8) into the renal vasculature and the collection of renal effluent and urine to measure various parameters. Studies have utilized this model to examine the effects of different angiotensin peptides on renal vascular resistance and function. eur.nl Furthermore, intrarenal infusion of Angiotensin III (2-8) in vivo, a related technique, has been instrumental in demonstrating its role in mediating natriuresis via the AT2R. nih.govnih.gov This approach has been crucial in establishing that Angiotensin III is a key agonist for AT2R-mediated natriuresis in the kidney. nih.gov

Biochemical and Enzymatic Assays

The biological activity of Angiotensin III (2-8) is tightly regulated by its synthesis from Angiotensin II and its degradation to smaller peptides. Biochemical and enzymatic assays are critical for studying the enzymes involved in these metabolic processes.

Measurement of Aminopeptidase (B13392206) A (APA) and Aminopeptidase N (APN) Activity

Angiotensin III (2-8) is formed from Angiotensin II by the action of Aminopeptidase A (APA), which cleaves the N-terminal aspartic acid residue. eur.nl Angiotensin III (2-8) is subsequently metabolized by Aminopeptidase N (APN) to form Angiotensin IV. eur.nl The activity of these enzymes can be measured using specific chromogenic or fluorogenic substrates.

For measuring APA activity, a common substrate is glutamyl-β-naphthylamide. nih.gov The enzyme cleaves the substrate, releasing β-naphthylamide, which can be quantified. nih.gov Similarly, APN activity can be assayed using alanyl-β-naphthylamide as a substrate. nih.gov These assays can be performed on tissue homogenates, cell lysates, or purified enzyme preparations to determine the rate of substrate hydrolysis, which is indicative of the enzyme's activity. These measurements are crucial for understanding how the levels of Angiotensin III (2-8) are controlled in different tissues and under various physiological and pathological conditions. nih.gov

Enzyme Inhibition Studies with Specific Aminopeptidase Inhibitors

To elucidate the specific roles of APA and APN in the metabolism of Angiotensin III (2-8) and its physiological effects, researchers utilize specific enzyme inhibitors. These inhibitors block the activity of a particular aminopeptidase, leading to an accumulation of its substrate and a decrease in its product.

Selective inhibitors have been developed for both APA and APN. For example, EC33 is a specific inhibitor of APA, while amastatin, bestatin (B1682670), and PC18 are commonly used inhibitors of APN. eur.nl In research studies, these inhibitors are used both in vitro and in vivo to probe the function of the angiotensin metabolic cascade. For instance, inhibiting APN with bestatin has been shown to potentiate and prolong the pressor response to Angiotensin III, suggesting that this prolongs the half-life of Angiotensin III. eur.nl Conversely, blocking the conversion of Angiotensin II to Angiotensin III with an APA inhibitor can attenuate the physiological responses attributed to Angiotensin III. eur.nlahajournals.org These inhibition studies have been pivotal in demonstrating that in some systems, such as the brain's control of vasopressin release, the effects of Angiotensin II are dependent on its prior conversion to Angiotensin III. nih.govahajournals.org

Table 2: Specific Inhibitors of Aminopeptidases A and N

This table provides examples of specific inhibitors used in the study of Angiotensin III (2-8) metabolism. Ki (inhibition constant) values indicate the potency of the inhibitor.

Analytical Techniques for Peptide Quantification and Identification

Accurate quantification and reliable identification of Angiotensin III in biological matrices are paramount for elucidating its roles in health and disease. Due to its low physiological concentrations and its close structural similarity to other angiotensin peptides, sophisticated analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the definitive identification and quantification of Angiotensin III and other angiotensin peptides in complex biological samples such as plasma, kidney tissue, and cell culture media. ahajournals.orgahajournals.orgnih.govmedchemexpress.comresearchgate.net This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple angiotensin peptides in a single analytical run. ahajournals.org

The methodology typically involves an initial solid-phase extraction (SPE) step using C18 cartridges to isolate and concentrate the peptides from the biological matrix, removing interfering proteins and salts. nih.govresearchgate.netmdpi.com The extracted peptides are then separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column and a gradient elution, usually with an acetonitrile/water mobile phase containing an acid like formic acid to improve ionization. nih.govresearchgate.netahajournals.org

Detection is achieved using a tandem mass spectrometer, often a triple quadrupole or a Q-ToF (quadrupole time-of-flight) analyzer, operating in positive electrospray ionization (ESI+) mode. ahajournals.orgnih.govresearchgate.net Quantification is based on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Angiotensin III and a stable isotope-labeled internal standard are monitored. ahajournals.orgnih.gov This approach provides excellent selectivity and allows for accurate quantification even at very low concentrations, with lower limits of quantification (LLOQ) reported in the picogram per milliliter range. ahajournals.orgnih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Angiotensin Peptide Quantification

| Parameter | Reported Value/Range | Sample Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | Mouse Plasma | ahajournals.org |

| LLOQ | 10 pg/mg | Mouse Kidney Cortex, Adipose Tissue | nih.govmedchemexpress.com |

| Intra-day Precision (CV%) | 3.0 - 5.8% (for Ang II & Ang-(1-7)) | Mouse Plasma | ahajournals.org |

| Accuracy (%) | 95.4 - 106.3% (for Ang II & Ang-(1-7)) | Mouse Plasma | ahajournals.org |

| Linearity (R²) | > 0.99 (for Ang III) | Biological Samples | ahajournals.org |

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a valuable tool for the quantification of Angiotensin III in research settings. nih.govnih.govnih.govahajournals.org Commercially available ELISA kits are designed for the in vitro quantitative determination of Angiotensin III in a variety of biological fluids, including serum, plasma, tissue homogenates, and cell culture supernatants. nih.govnih.govahajournals.org

These assays are typically available in two main formats:

Competitive ELISA: In this format, the microplate wells are pre-coated with Angiotensin III antigen. nih.govnih.gov During the assay, Angiotensin III in the sample competes with a fixed amount of biotinylated anti-Angiotensin III antibody for binding to the coated antigen. The amount of bound antibody, which is inversely proportional to the concentration of Angiotensin III in the sample, is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. nih.govnih.gov

Sandwich ELISA: This format utilizes two antibodies that bind to different epitopes on the Angiotensin III molecule. nih.govnih.gov A capture antibody is pre-coated onto the microplate wells. The sample is added, and any Angiotensin III present is bound by the capture antibody. A second, detection antibody (often biotinylated) is then added, followed by an enzyme-linked avidin (B1170675) and substrate to produce a signal that is directly proportional to the amount of Angiotensin III in the sample. nih.govnih.gov

While generally less specific than LC-MS/MS due to potential cross-reactivity with other angiotensin fragments, ELISA offers advantages in terms of cost-effectiveness, high throughput, and ease of use, making it suitable for screening large numbers of samples. mdpi.com Some protocols combine HPLC separation with a subsequent immunoassay to enhance specificity. mdpi.com

Table 2: Characteristics of Commercially Available Angiotensin III ELISA Kits

| Assay Type | Sample Types | Detection Range | Sensitivity | Reference |

| Competitive ELISA | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants | 78.125 - 5000 pg/mL | 46.875 pg/mL | nih.govnih.gov |

| Competitive Inhibition ELISA | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants | 7.812 - 500 pg/mL | 2.77 pg/mL | ahajournals.org |

| Sandwich ELISA | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants | 78.13 - 5000 pg/mL | 46.88 pg/mL | nta.ac.in |

Chromatographic techniques are fundamental for the isolation and purification of Angiotensin III from biological sources or synthetic preparations, often serving as a crucial step prior to quantification or functional studies. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating Angiotensin III from other closely related angiotensin peptides. mdpi.comnih.gov Gradient elution on a reversed-phase C18 column is typically employed, which separates the peptides based on their hydrophobicity. nih.gov The separation is precise enough to resolve peptides that differ by only a single amino acid, such as Angiotensin II and Angiotensin III. nih.gov The eluted peptides can be detected by UV absorbance at around 214-230 nm or directed to a mass spectrometer for identification. mdpi.comnih.gov

Solid-Phase Extraction (SPE) is an essential sample preparation and purification technique, particularly for complex biological matrices. nih.govresearchgate.net As mentioned for LC-MS/MS, C18-bonded silica (B1680970) is commonly used to bind angiotensin peptides, while more polar components like salts are washed away. The peptides are then eluted with an organic solvent like methanol (B129727) or acetonitrile, resulting in a cleaner and more concentrated sample for subsequent analysis. nih.govresearchgate.net

Affinity Chromatography is a powerful technique for purifying proteins and peptides based on specific binding interactions. While more commonly used to purify enzymes of the renin-angiotensin system like Angiotensin-Converting Enzyme (ACE) using immobilized inhibitors like lisinopril, this principle can be adapted. For instance, immobilized antibodies specific to Angiotensin III could theoretically be used for its selective purification from a complex mixture.

In Vivo Research Models

The study of Angiotensin III's in vivo functions relies heavily on the use of animal models, particularly those that have been genetically modified. These models allow researchers to investigate the specific contributions of Angiotensin III and its associated pathways by manipulating the expression of key genes within the renin-angiotensin system (RAS).

Genetically modified mice, including transgenic and knockout models, have been instrumental in dissecting the complex in vivo roles of the RAS and its components, including the pathways leading to the formation and action of Angiotensin III. nih.gov

Aminopeptidase A (APA) Knockout Mice: Aminopeptidase A is the primary enzyme responsible for converting Angiotensin II to Angiotensin III. nih.gov Studies using APA knockout mice have provided direct evidence for the enzyme's role in Angiotensin II metabolism. These mice exhibit increased blood pressure and show significantly higher levels of Angiotensin II in isolated glomeruli compared to wild-type controls. nih.gov This model demonstrates the critical function of APA in regulating intra-kidney angiotensin peptide homeostasis and supports the significance of the APA-Angiotensin III axis. nih.gov

Angiotensin-Converting Enzyme 2 (ACE2) Knockout Mice: Research utilizing ACE2 knockout (ACE2KO) mice has helped to clarify the relative importance of different angiotensin-metabolizing pathways. nih.gov In both wild-type and ACE2KO mice, plasma levels of Angiotensin III were found to be among the highest of all RAS peptides measured. nih.gov This finding underscores the dominance of the aminopeptidase A/Angiotensin III pathway in the metabolism of Angiotensin II in plasma, even in the absence of ACE2, which primarily degrades Angiotensin II to Angiotensin-(1-7). nih.gov

Angiotensin Receptor Knockout Mice: Since Angiotensin III exerts its effects through AT₁ and AT₂ receptors, mice lacking these receptors are invaluable models. medchemexpress.com

AT₁A Knockout (KO) Mice: Studies on AT₁A KO mice have been crucial in understanding the role of the AT₁ receptor in cardiovascular pathology. For example, following myocardial infarction, AT₁A KO mice showed significantly improved survival and less adverse left ventricular remodeling compared to wild-type mice, highlighting the detrimental role of AT₁A-mediated signaling in this context. ahajournals.org

AT₂R Knockout (KO) Mice: These models have been used to investigate the protective and often counter-regulatory roles of the AT₂ receptor. In studies of wound healing, AT₂R knockout mice showed an accelerated rate of wound closure in later phases but resulted in healed skin with reduced quality, indicating a complex role for this receptor in tissue repair. nta.ac.in In female mice, the absence of the AT₂R eliminated the protective effect against Angiotensin II-induced hypertension, demonstrating a sex-specific role for the AT₂R in blood pressure regulation. ahajournals.org

| Model | Key Gene Modified | Primary Finding Related to Angiotensin III Pathway | Reference |

| Aminopeptidase A Knockout Mouse | Aminopeptidase A (APA) | Increased kidney Angiotensin II levels, demonstrating APA's role in its degradation (to Ang III). | nih.gov |

| ACE2 Knockout Mouse | Angiotensin-Converting Enzyme 2 (ACE2) | Dominance of the APA/Ang III pathway in plasma Ang II metabolism. | nih.gov |

| AT₁A Knockout Mouse | Angiotensin II Type 1A Receptor (AT₁A) | Absence of AT₁A receptor attenuates adverse cardiac remodeling post-myocardial infarction. | ahajournals.org |

| AT₂R Knockout Mouse | Angiotensin II Type 2 Receptor (AT₂R) | AT₂R is important for the quality of wound healing and provides sex-specific protection against hypertension. | ahajournals.orgnta.ac.in |

| Human Renin & Angiotensinogen (B3276523) Transgenic Mouse | Human Renin and Angiotensinogen | Model for studying hypertension driven by RAS overactivity, where Ang III is a key effector. | nih.govahajournals.org |

Acute and Chronic Infusion Studies in Experimental Animals

Acute and chronic infusion studies in experimental animals have been instrumental in elucidating the physiological roles of Angiotensin III (Ang III). These studies typically involve the continuous delivery of Ang III or related compounds into the systemic circulation or specific tissues of animal models, such as rats and mice, to observe its effects on various physiological parameters.

One key area of investigation has been the role of Ang III in blood pressure regulation and renal function. Studies have shown that intrarenal infusion of Ang III can induce natriuresis, the excretion of sodium in the urine. ahajournals.orgnih.govnih.gov For instance, in Wistar-Kyoto (WKY) rats with systemic blockade of the Angiotensin II type 1 receptor (AT1R), renal interstitial infusion of Ang III led to a significant increase in urine sodium excretion. nih.gov This effect was found to be mediated by the Angiotensin II type 2 receptor (AT2R), as co-infusion with an AT2R antagonist, PD-123319, blocked the natriuretic response. nih.gov Interestingly, this response was absent in spontaneously hypertensive rats (SHR), suggesting a potential defect in AT2R-mediated natriuresis in this model of hypertension. nih.gov

Furthermore, research has highlighted the importance of the enzymatic conversion of Angiotensin II (Ang II) to Ang III within the kidney. ahajournals.org The natriuretic response to Ang II is dependent on its conversion to Ang III by aminopeptidase A (APA). ahajournals.org When APA is inhibited, the natriuretic effect of Ang II is abolished, underscoring the critical role of Ang III as the active peptide in this process. ahajournals.org Conversely, inhibiting the breakdown of Ang III by aminopeptidase N (APN) enhances its natriuretic effect. ahajournals.orgnih.gov

Chronic infusion studies have also been employed to investigate the long-term effects of altered Ang III activity. For example, chronic intracerebroventricular (ICV) infusion of the APA inhibitor RB150, which blocks the formation of brain Ang III, was shown to normalize brain APA activity, improve baroreflex function, and ameliorate left ventricular dysfunction in rats post-myocardial infarction. oup.com These findings suggest that brain-derived Ang III plays a significant role in the pathophysiology of cardiac dysfunction following a heart attack. oup.com

The following table summarizes key findings from infusion studies:

| Animal Model | Infusion Type | Compound(s) Infused | Key Findings |

| Wistar-Kyoto (WKY) Rats | Acute Renal Interstitial | Angiotensin III | Induced natriuresis mediated by AT2R. nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Acute Renal Interstitial | Angiotensin III | Failed to induce natriuresis, suggesting defective AT2R signaling. nih.gov |

| Sprague-Dawley Rats | Acute Renal Interstitial | Angiotensin II + PC-18 (APN inhibitor) | Unmasked a natriuretic response to Ang II, mediated by its conversion to Ang III. ahajournals.org |

| Sprague-Dawley Rats | Acute Renal Interstitial | Angiotensin II + PC-18 + EC-33 (APA inhibitor) | Abolished the natriuretic response, confirming the necessity of Ang II to Ang III conversion. ahajournals.org |

| Wistar Rats (post-myocardial infarction) | Chronic Intracerebroventricular | RB150 (APA inhibitor) | Normalized brain APA activity, improved baroreflex function, and reduced left ventricular dysfunction. oup.com |

Microinjection Techniques for Localized Brain Studies

Microinjection techniques have proven to be a powerful tool for investigating the localized effects of Angiotensin III (Ang III) within specific brain regions. This method allows for the precise delivery of small volumes of substances, including Ang III and its modulators, directly into targeted brain nuclei, thereby enabling researchers to dissect the central mechanisms of Ang III action.

Studies utilizing microinjections have provided significant evidence for the role of brain Ang III in cardiovascular regulation. For instance, microinjection of Ang II into brain regions rich in AT1 receptors, such as the paraventricular nucleus (PVN) and the rostral ventrolateral medulla (RVLM), elicits dose-dependent pressor responses. ahajournals.orgresearchgate.netphysiology.org The conversion of this centrally administered Ang II to Ang III by aminopeptidase A (APA) is critical for these pressor effects. oup.com This is supported by findings that central injection of APA inhibitors, such as EC33, can decrease blood pressure in hypertensive rat models. oup.com

Furthermore, microinjection studies have helped to delineate the specific receptors involved in the central actions of angiotensins. The pressor responses induced by central Ang II microinjection can be blocked by pretreatment with the AT1 receptor antagonist losartan. ahajournals.org This indicates that the cardiovascular effects of centrally generated Ang III are primarily mediated through AT1 receptors. oup.com

The technique involves stereotaxic surgery to accurately place a microinjection cannula into the desired brain area. physiology.orgnih.gov The coordinates for targeting specific nuclei are determined using a stereotaxic atlas. The substance of interest is then delivered in a small volume, typically in the nanoliter range, to ensure localized effects. ahajournals.org

The following table summarizes representative findings from microinjection studies:

| Brain Region | Injected Substance | Animal Model | Observed Effect |

| Paraventricular Nucleus (PVN) | Angiotensin II | Rat | Pressor response. ahajournals.orgresearchgate.net |

| Rostral Ventrolateral Medulla (RVLM) | Angiotensin II | Rat | Hypertensive effect. ahajournals.org |

| Various Brain Nuclei | Losartan (AT1R antagonist) | Rat | Blockade of Ang II-induced pressor responses. ahajournals.org |

| Central Nervous System | EC33 (APA inhibitor) | Spontaneously Hypertensive Rats (SHR), DOCA-salt rats | Decrease in blood pressure. oup.com |

These studies collectively demonstrate that microinjection is an invaluable technique for understanding the precise neurochemical pathways and receptor systems through which brain Angiotensin III influences physiological functions, particularly cardiovascular control.

Molecular Biology Techniques

Gene Expression Analysis (e.g., qPCR, RNA-Seq) of RAS Components and Receptors in Tissues from Animal Models

Molecular biology techniques, particularly quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), have been pivotal in understanding the regulation of the renin-angiotensin system (RAS) at the genetic level in response to various stimuli and in different disease models. These methods allow for the quantification of mRNA transcripts of RAS components, providing insights into how the system is modulated.

qPCR has been widely used to measure the expression levels of key RAS genes, including angiotensinogen (Agt), renin (Ren), angiotensin-converting enzyme (Ace), and the angiotensin receptors (Agtr1a, Agtr1b, Agtr2). For example, studies have investigated the mRNA expression of RAS components in the gingival tissue of rats, revealing the presence of these transcripts and their potential modulation in periodontal disease models. nih.govsemanticscholar.org In these studies, total RNA is isolated from the tissue, reverse transcribed into complementary DNA (cDNA), and then specific gene targets are amplified and quantified using qPCR. semanticscholar.org

In a study on colorectal cancer, gene expression analysis revealed a significant increase in the expression of aminopeptidase A (ENPEP), the enzyme that converts Ang II to Ang III, and a highly significant decrease in aminopeptidase N (ANPEP) expression, which metabolizes Ang III. nih.gov These findings suggest a potential shift towards increased Ang III levels in tumor tissue. nih.gov

RNA-Seq offers a more comprehensive, unbiased approach to analyzing the entire transcriptome. A study using RNA-Seq on human vascular smooth muscle cells showed that modified Ang II peptides, which can be formed through redox reactions, modulate the expression of various genes in a pattern distinct from that of wild-type Ang II. biorxiv.org This highlights the potential for Ang II metabolites, including Ang III, to have unique signaling properties and downstream genetic targets.

The following table summarizes findings from gene expression analyses in different contexts:

| Technique | Tissue/Cell Type | Animal/Disease Model | Key Findings on RAS Gene Expression |

| qPCR | Rat Gingiva | Periodontal Disease Model | Presence of mRNA for Agt, Ace, Ace2, Agtr1a, and MasR. nih.govsemanticscholar.org |

| qPCR | Human Colorectal Cancer Tissue | Colorectal Cancer | Increased ENPEP (Aminopeptidase A) expression and decreased ANPEP (Aminopeptidase N) expression. nih.gov |

| RNA-Seq | Human Vascular Smooth Muscle Cells | In vitro | Modified Ang II peptides induce distinct gene expression patterns compared to wild-type Ang II. biorxiv.org |

| RT-qPCR | Renal Clear Cell Carcinoma Tissue | Cancer | Demonstrated transcript expression of various RAS components, including AT1R. nih.gov |

| RT-qPCR | Pyogenic Granuloma-derived cell lines | Vascular Anomaly | Confirmed abundant mRNA expression of PRR, ACE, and ATIIR1. frontiersin.org |

These molecular techniques are crucial for elucidating the complex regulation of the RAS and identifying how alterations in the expression of its components, including those involved in the formation and action of Angiotensin III, contribute to physiology and disease.

Protein Expression and Localization Studies (e.g., Western Blot, Immunohistochemistry) in Research Tissues

Investigating the expression and localization of proteins within the renin-angiotensin system (RAS) is crucial for understanding the functional significance of its components, including Angiotensin III (Ang III), in various tissues. Western blot and immunohistochemistry are two fundamental techniques employed for this purpose.

Western blotting allows for the quantification of specific protein levels in tissue or cell lysates. This technique has been used to confirm the expression of various RAS components in different research models. For instance, in renal clear cell carcinoma, western blotting confirmed the protein expression of all RAS components investigated, with the exception of renin. nih.gov In studies of chondrocyte degeneration, western blot analysis was used to examine the effects of Angiotensin II on protein levels. bohrium.com The general procedure involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. novusbio.com